molecular formula C11H20O3 B15220588 Tert-butyl 7-oxoheptanoate

Tert-butyl 7-oxoheptanoate

Cat. No.: B15220588
M. Wt: 200.27 g/mol
InChI Key: UGMSKHNCQABYQS-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxoheptanoate is an organic compound with the molecular formula C11H20O3. It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a 7-oxoheptanoate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 7-oxoheptanoate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of a β-keto ester with tert-butyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions and can be optimized for high yield and selectivity .

Industrial Production Methods

In industrial settings, this compound is produced using similar transesterification methods. The process is scaled up to accommodate larger quantities, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 7-oxoheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxoheptanoate is unique due to its specific structure, which combines a tert-butyl group with a 7-oxoheptanoate moiety. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 7-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMSKHNCQABYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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